molecular formula C22H17NO2 B14163220 Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- CAS No. 92630-43-8

Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl-

Cat. No.: B14163220
CAS No.: 92630-43-8
M. Wt: 327.4 g/mol
InChI Key: QBTHFTRJAXECKR-UHFFFAOYSA-N
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Description

Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is an organic compound with a complex structure that includes aromatic rings and imine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then reacted with aniline under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- exerts its effects involves interactions with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-(4-methylphenyl)
  • Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-(4-chlorophenyl)

Uniqueness

Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-methylphenyl and phenylimino groups contributes to its versatility in various applications.

Properties

CAS No.

92630-43-8

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenyl-2-phenyliminopropane-1,3-dione

InChI

InChI=1S/C22H17NO2/c1-16-12-14-18(15-13-16)22(25)20(23-19-10-6-3-7-11-19)21(24)17-8-4-2-5-9-17/h2-15H,1H3

InChI Key

QBTHFTRJAXECKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=NC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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